molecular formula C18H18FN3O B11397896 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11397896
M. Wt: 311.4 g/mol
InChI Key: KIVUMRPAACYARI-QPJJXVBHSA-N
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Description

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and piperidine groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H18FN3O/c1-13-8-10-22(11-9-13)18-16(12-20)21-17(23-18)7-4-14-2-5-15(19)6-3-14/h2-7,13H,8-11H2,1H3/b7-4+

InChI Key

KIVUMRPAACYARI-QPJJXVBHSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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